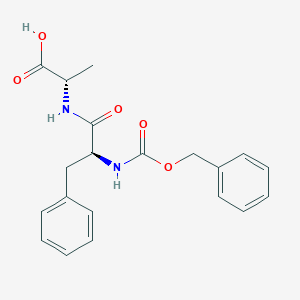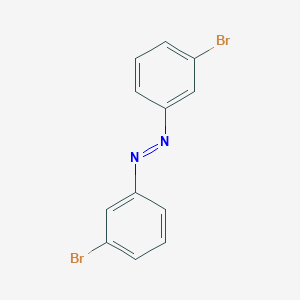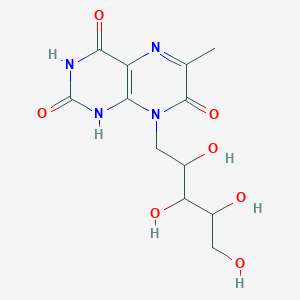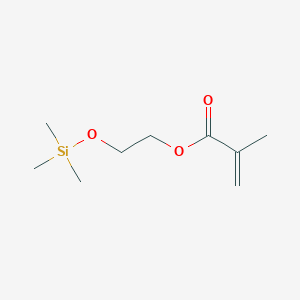
3,3'-(Benzylidenedithio)dipropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-(Benzylidenedithio)dipropanoic acid, also known as Dithiobisbenzoic acid (DTNB), is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DTNB is a versatile compound that has various applications in biochemistry, pharmacology, and analytical chemistry.
Mecanismo De Acción
DTNB reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol. The reduction of the mixed disulfide intermediate results in the formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The mechanism of action of DTNB is based on the reaction of thiol groups with the disulfide bond of DTNB.
Efectos Bioquímicos Y Fisiológicos
DTNB is a non-toxic compound that has no known physiological effects. However, it can be used to detect thiol groups in proteins and peptides, which are important functional groups in many biological processes. The detection of thiol groups using DTNB can provide valuable information about the structure and function of proteins and peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTNB is a versatile compound that has many advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. DTNB is also highly specific for thiol groups and does not react with other functional groups. However, DTNB has some limitations in laboratory experiments. It is sensitive to pH and temperature changes, which can affect the accuracy of the Ellman's assay. DTNB is also sensitive to light and should be stored in a dark place.
Direcciones Futuras
DTNB has many potential future directions in scientific research. One potential direction is the development of new assays for the detection of thiol groups in proteins and peptides. Another potential direction is the use of DTNB in drug discovery and development. DTNB can be used to screen for compounds that interact with thiol groups in proteins and peptides, which can lead to the discovery of new drugs. DTNB can also be used to study the mechanism of action of existing drugs that interact with thiol groups. Overall, DTNB is a versatile compound that has many potential future directions in scientific research.
Métodos De Síntesis
DTNB can be synthesized by the reaction of benzyl chloride and sodium sulfide in the presence of sodium hydroxide. The reaction produces benzyl disulfide, which is then oxidized using hydrogen peroxide to form DTNB. The yield of DTNB can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
DTNB is widely used in scientific research as a reagent for the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules, and their detection is essential for understanding the structure and function of proteins. DTNB reacts with thiol groups to form a yellow-colored product, which can be measured spectrophotometrically. This reaction is known as the Ellman's assay and is widely used in biochemistry and pharmacology.
Propiedades
Número CAS |
1030-02-0 |
|---|---|
Nombre del producto |
3,3'-(Benzylidenedithio)dipropanoic acid |
Fórmula molecular |
C13H16O4S2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17) |
Clave InChI |
KSXRJLUOKLRLEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |
Otros números CAS |
1030-02-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)





![Benzo[pqr]picene](/img/structure/B93510.png)




